molecular formula C12H14N2O4 B8728693 2-Morpholin-4-yl-1-(4-nitrophenyl)ethanone CAS No. 79378-15-7

2-Morpholin-4-yl-1-(4-nitrophenyl)ethanone

Cat. No.: B8728693
CAS No.: 79378-15-7
M. Wt: 250.25 g/mol
InChI Key: RIDJIJUABGPIDB-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1-(4-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

79378-15-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-morpholin-4-yl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H14N2O4/c15-12(9-13-5-7-18-8-6-13)10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2

InChI Key

RIDJIJUABGPIDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 2-bromo-4′-nitroacetophenone (4.0 g) in dry tetrahydrofuran (60 mL) was treated with morpholine (2.84 mL). After stirring at room temperature for a further 30 minutes the reaction mixture was treated with water (100 mL) and ethyl acetate (100 mL). The organic phase was separated, washed with brine (100 mL), then dried over magnesium sulfate and evaporated. The residue was triturated with diethyl ether to give the title compound (2.72 g) as a yellow solid, Rf 0.60 (dichloromethane:methanol:triethylamine, 85:10:5). 1H NMR [(CD3)2SO]: δ 8.32 (d, 2H), 8.20 (d, 2H), 3.90 (s, 2H), 3.58 (t, 4H) and 2.48 (t, 4H).
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4 g
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2.84 mL
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60 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Reaction of 4-nitrophenacyl bromide with morpholine affords the novel intermediate 1-(4-nitrophenyl)-2-morpholinylethanone which when reduced yields the novel sunscreen 1-(4-aminophenyl)-2-morpholinylethanone.
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Synthesis routes and methods III

Procedure details

The compound of the present invention (I) is prepared by reacting 4-nitrophenacyl bromide with morpholine to produce the intermediate 1-(4-nitrophenyl)-2-morpholinylethanone (II) which is reduced to produce 1-(4-aminophenyl)- 2-morpholinylethanone (I). ##STR2##
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Synthesis routes and methods IV

Procedure details

Morpholine Compound 50b (1.41 mL, 16.2 mmol) was added dropwise to a solution of 2-bromo-1-(4-nitro-phenyl)-ethanone Compound 50a (4.15 g, 16.2 mmol) in THF (50 mL) and DIPEA (3.1 mL, 17.8 mmol). The reaction was stirred for 3 hours and then extracted from 0.5 M NaH2PO4 with EtOAc. The combined extracts were dried over MgSO4, filtered and evaporated down. The residue was recrystallized from EtOAc and hexanes to give 2-morpholin-4-yl-1-(4-nitro-phenyl)-ethanone Compound 50c (2.55 g) as a yellow solid. MS 251 (MH+).
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50b
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1.41 mL
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50a
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4.15 g
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3.1 mL
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50 mL
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